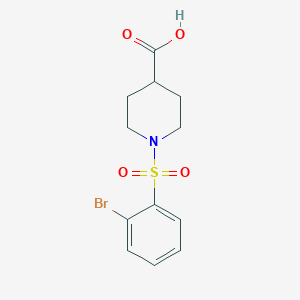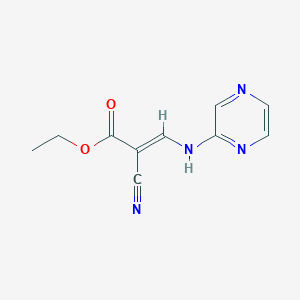
Ethyl 2-cyano-3-(pyrazin-2-ylamino)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-(pyrazin-2-ylamino)acrylate: is an organic compound that belongs to the class of cyanoacrylates This compound features a pyrazine ring, which is a nitrogen-containing heterocycle, and an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-3-(pyrazin-2-ylamino)acrylate typically involves the Knoevenagel condensation reaction. This reaction is a condensation between an aldehyde and a compound containing an active methylene group, such as ethyl cyanoacetate. The reaction is catalyzed by bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and can be promoted by ionic liquids .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions: Ethyl 2-cyano-3-(pyrazin-2-ylamino)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the acrylate moiety can undergo addition reactions with nucleophiles.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Bases: DABCO, triethylamine
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO)
Catalysts: Ionic liquids, metal catalysts
Major Products:
Substituted Pyrazines: Formed through nucleophilic substitution at the cyano group.
Cyclic Compounds: Formed through intramolecular cyclization reactions.
科学的研究の応用
Chemistry: Ethyl 2-cyano-3-(pyrazin-2-ylamino)acrylate is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry: The compound is used in the production of specialty polymers and materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials .
作用機序
The mechanism by which ethyl 2-cyano-3-(pyrazin-2-ylamino)acrylate exerts its effects involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyano and acrylate groups can form hydrogen bonds and covalent interactions with nucleophilic sites on biomolecules .
類似化合物との比較
- Ethyl 2-cyano-3-(pyridin-2-ylamino)acrylate
- Ethyl 2-cyano-3-(quinolin-2-ylamino)acrylate
- Ethyl 2-cyano-3-(pyrimidin-2-ylamino)acrylate
Uniqueness: Ethyl 2-cyano-3-(pyrazin-2-ylamino)acrylate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications .
特性
IUPAC Name |
ethyl (E)-2-cyano-3-(pyrazin-2-ylamino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8(5-11)6-14-9-7-12-3-4-13-9/h3-4,6-7H,2H2,1H3,(H,13,14)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJMQVNIVUHGC-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC=CN=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=NC=CN=C1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
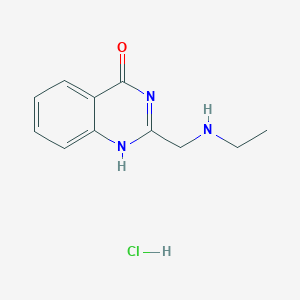
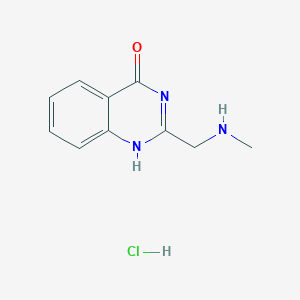
![6-chloro-2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-4-ium;chloride](/img/structure/B7817997.png)
![2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride](/img/structure/B7818007.png)
![(1S)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B7818009.png)
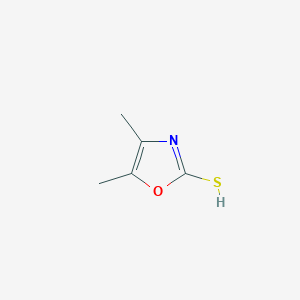
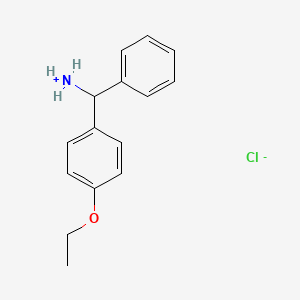
![2-({2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B7818040.png)
![2-({[(4-PHENYLBUTAN-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID](/img/structure/B7818046.png)
![7-Azabicyclo[2.2.1]heptan-7-ium chloride](/img/structure/B7818053.png)
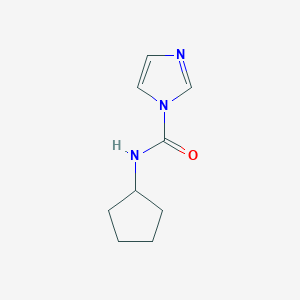
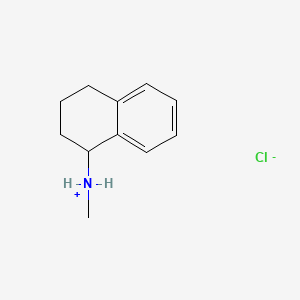
![4-[3,5-Bis(methoxycarbonyl)phenyl]sulfonyloxybenzoic acid](/img/structure/B7818074.png)
